

A Comparative Guide to GPR110 Agonists: In Vitro and In Vivo Effects

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Compound of Interest

Compound Name: GPR110 peptide agonist P12

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This guide provides a detailed comparison of the in vitro and in vivo effects of currently identified agonists for the G-protein coupled receptor 110 (GPR110), also known as Adhesion G protein-coupled receptor F1 (ADGRF1). The primary focus of this comparison is on the endogenous ligand, synaptamide (N-docosahexaenoylethanolamine), and its synthetic, more stable analogue, A8 (dimethylsynaptamide).[1][2] This document aims to offer an objective overview supported by experimental data to aid in research and drug development endeavors targeting GPR110.

GPR110 has emerged as a promising therapeutic target, particularly in the context of neuronal growth and repair.[1][3] Activation of GPR110 by its agonists has been shown to promote neurite outgrowth, synaptogenesis, and axon regeneration after injury.[1][3][4] The downstream signaling cascade initiated by GPR110 activation primarily involves the G α s protein, leading to an increase in cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][5]

Data Presentation: Quantitative Comparison of GPR110 Agonists

The following tables summarize the quantitative data from key in vitro and in vivo experiments comparing the efficacy of synaptamide and its stable analogue, A8.

Table 1: In Vitro Efficacy of GPR110 Agonists on Neurite and Axon Growth

Agonist	Concentration	Cell Type	Assay	Key Finding	Reference
Synaptamide	10 nM	Primary Cortical Neurons	Axon Regrowth after Axotomy	3.5-fold increase in axon regrowth (somal treatment)	[1]
Synaptamide	10 nM	Primary Cortical Neurons	Axon Regrowth after Axotomy	2.2-fold increase in axon regrowth (axonal treatment)	[1]
Synaptamide	10 nM	Retinal Explant Cultures	Neurite Outgrowth	1.7-fold increase in neurite growth	[1]
A8	1 nM	Primary Cortical Neurons	Neurite Outgrowth	Significant increase in neurite length	[1]
A8	5 nM	Primary Cortical Neurons	Neurite Outgrowth	Outperformed 10 nM Synaptamide in neurite length	[1]
A8	1 nM	Retinal Explant Cultures	Neurite Outgrowth	Comparable neurite growth to 10 nM Synaptamide	[1]

A8	5 nM	Retinal Explant Cultures	Neurite Outgrowth	Superior neurite growth compared to 10 nM Synaptamide	[1]
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Table 2: In Vivo Efficacy of GPR110 Agonists in an Optic Nerve Crush (ONC) Injury Model

Agonist	Dosage	Administraction Route	Animal Model	Key Finding	Reference
Synaptamide	2.5 mg/kg	Intravitreal Injection	Wild-type mice	Promoted axon extension after ONC injury	[1] [2]
A8	0.03 mg/kg	Intravitreal Injection	Wild-type mice	Stimulated optic nerve extension at a ~100-fold lower dose than synaptamide	[1] [2]
Synaptamide	2.5 mg/kg	Intravitreal Injection	gpr110 knockout mice	No improvement in axon extension	[1] [2]
A8	0.03 mg/kg	Intravitreal Injection	gpr110 knockout mice	No improvement in axon extension	[1] [2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

In Vitro Axon Regrowth Assay

This assay is utilized to assess the ability of GPR110 agonists to promote the regeneration of severed axons from primary neurons in culture.

- **Cell Culture:** Primary cortical neurons are seeded in one chamber of a microfluidic culture platform.
- **Axon Growth and Axotomy:** Axons are allowed to grow through microgrooves into an adjacent chamber. Once sufficient growth is achieved, axotomy is performed to sever the axons.
- **Treatment:** Immediately after axotomy, the GPR110 agonist (e.g., synaptamide at 10 nM) or vehicle control is added to either the somal or axonal compartment.
- **Incubation:** The cultures are incubated for a defined period, typically 7 days, to allow for axon regrowth.
- **Analysis:** Axon regrowth is visualized by immunostaining for neuronal markers such as β -III tubulin. The total length of the regenerated axons is quantified using imaging software.^[1]

In Vivo Optic Nerve Crush (ONC) Model

This model is employed to evaluate the in vivo efficacy of GPR110 agonists in promoting axon regeneration in the central nervous system of adult mammals.

- **Animal Model:** Adult wild-type and gpr110 knockout mice are used.
- **Surgical Procedure:** The optic nerve is exposed and crushed with fine forceps for a controlled duration.
- **Treatment:** Immediately following the crush injury, the GPR110 agonist (e.g., synaptamide at 2.5 mg/kg or A8 at 0.03 mg/kg) is administered via intravitreal injection into the injured eye.
- **Post-operative Care and Axon Tracing:** Animals are monitored, and at a set time point (e.g., 4 weeks post-injury), anterograde axon tracing is performed by injecting a tracer like cholera

toxin subunit B (CTB) into the eye.

- Histological Analysis: The optic nerves are sectioned and imaged to visualize and quantify the extent of axon regeneration past the crush site.[1][2]

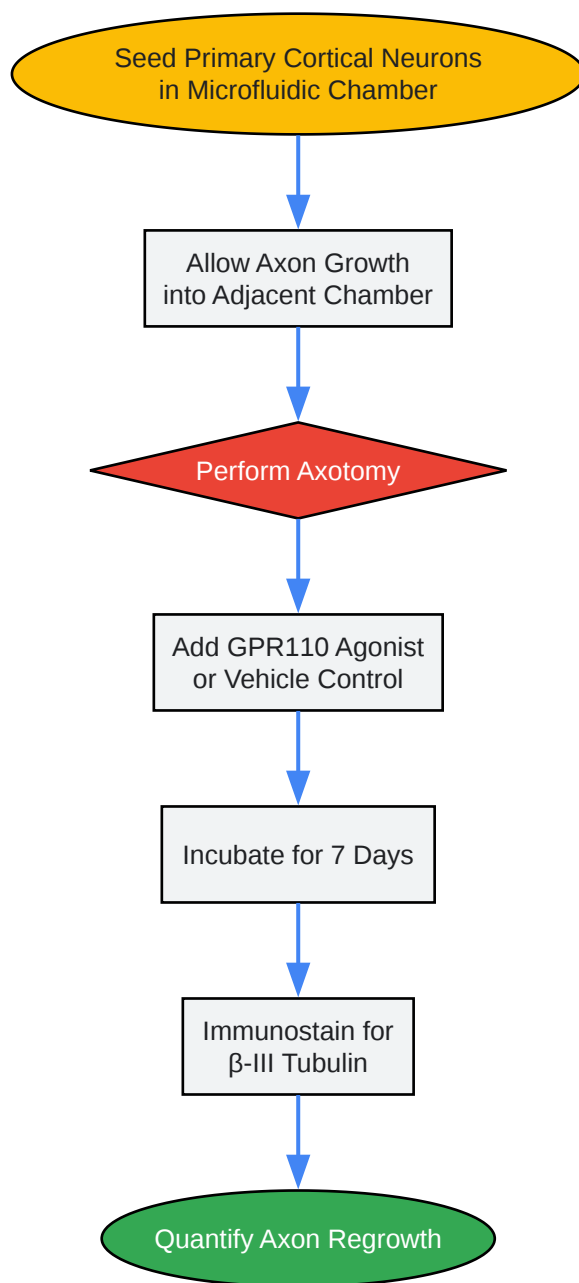
Mandatory Visualization

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.



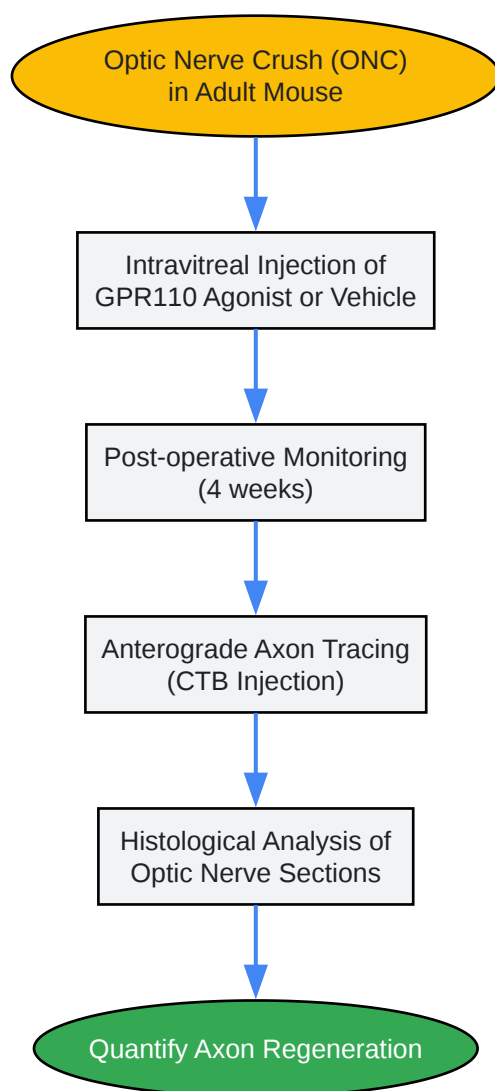
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Caption: GPR110 signaling pathway initiated by agonist binding.



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Caption: Workflow for the in vitro axon regrowth assay.



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Caption: Workflow for the in vivo optic nerve crush (ONC) model.

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